2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-3-5-12(11(13)8-14-2)7-10-4-6-15-9-10/h4,6,9H,3,5,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTGYEKXKVLOKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide typically involves the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized using various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the acetamide group: The acetamide group can be introduced through acylation reactions.
Methoxylation and propylation: The methoxy and propyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, high-throughput screening for optimal reaction conditions, and employing catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various therapeutic areas, including:
- Anti-inflammatory Activity : Thiophene derivatives are known for their ability to inhibit inflammatory pathways. Studies have indicated that 2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide can reduce the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .
- Antimicrobial Properties : Preliminary research suggests that this compound exhibits significant antimicrobial activity against various pathogens. Minimum inhibitory concentrations (MICs) for related thiophene compounds have been reported as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| A | 0.22 | Staphylococcus aureus |
| B | 0.25 | Escherichia coli |
Anticancer Activity
Research has demonstrated that thiophene derivatives can exhibit cytotoxic effects on cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in human cancer cells without significantly affecting normal cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | A549 | 20 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Modifications at the N-position and the thiophene ring can enhance its interaction with various biological targets, such as TRPV channels implicated in pain and inflammation .
Case Study on Antimicrobial Efficacy
A series of thiophene derivatives were synthesized and evaluated for their antimicrobial activity against clinical isolates of Staphylococcus aureus. The most active compound demonstrated a synergistic effect when combined with Ciprofloxacin, reducing its MIC by half .
Case Study on Anti-inflammatory Activity
In a study assessing anti-inflammatory properties, compounds similar to this compound were shown to inhibit the expression of cyclooxygenase enzymes (COX) in vitro, indicating potential use in treating conditions like arthritis and other inflammatory disorders .
Mechanism of Action
The mechanism of action of 2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer research.
Receptor Modulation: It may modulate receptors involved in microbial growth, providing antimicrobial activity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the acetamide core significantly influence properties such as solubility, crystallinity, and biological activity:
- Methoxy vs. This substitution may also improve solubility in polar solvents due to the oxygen atom’s hydrogen-bonding capacity.
Thiophen-3-ylmethyl vs. Thiazolyl or Phenyl Groups :
In 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (), the thiazolyl ring participates in intermolecular N–H⋯N hydrogen bonds, stabilizing the crystal lattice . The thiophen-3-ylmethyl group in the target compound may exhibit weaker hydrogen-bonding capacity but stronger π-π stacking due to the aromatic thiophene ring.
Structural and Crystallographic Insights
- Dihedral Angles and Packing: In 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the dichlorophenyl and thiazolyl rings form a dihedral angle of 79.7°, influencing molecular packing via N–H⋯N hydrogen bonds .
Biological Activity
2-Methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a methoxy group, a propyl chain, and a thiophene moiety, which contribute to its diverse biological activities. The presence of the thiophene ring is significant, as thiophene and its derivatives are known to interact with various biological pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in the following table:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
| Pseudomonas aeruginosa | 11.29 - 77.38 |
These results suggest that the compound can be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer. The compound has shown promising results in assays measuring its ability to scavenge free radicals and inhibit lipid peroxidation .
Anticancer Properties
Studies have explored the anticancer properties of this compound, particularly its effects on cell proliferation and apoptosis in cancer cell lines. Notable findings include:
- Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells.
- Mechanism of Action : The proposed mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .
The following table summarizes the IC50 values observed in different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 30 |
| A549 | 25 |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, leading to reduced cellular proliferation.
- Receptor Interaction : It may interact with receptors that regulate apoptosis and cell cycle progression.
- Oxidative Stress Modulation : By acting as an antioxidant, it helps reduce oxidative damage within cells .
Case Studies
Several case studies have highlighted the therapeutic potential of thiophene derivatives similar to this compound:
- A study focusing on thiophene-based compounds reported their effectiveness in reducing tumor growth in animal models when administered at specific dosages .
- Another investigation examined the compound's role in modulating inflammatory responses in vitro, suggesting potential applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
